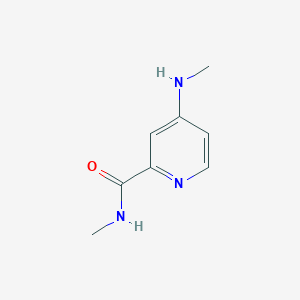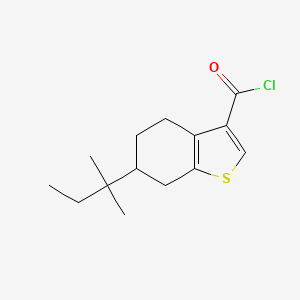
4-Chloro-2,6-dicyclopropylpyrimidine
Descripción general
Descripción
4-Chloro-2,6-dicyclopropylpyrimidine is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2,6-dicyclopropylpyrimidine are not detailed in the search results, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Aplicaciones Científicas De Investigación
Antifungal Activities
One of the significant applications of 4-Chloro-2,6-dicyclopropylpyrimidine is in the synthesis of novel pyrimidine derivatives with antifungal activities . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi, and the results indicated that most of the synthesized compounds possessed fungicidal activities . Some of them were even more potent than the control fungicides .
Synthesis of Pyrimidine Derivatives
4-Chloro-2,6-dicyclopropylpyrimidine is used in the synthesis of new pyrimidine derivatives . These derivatives have attracted great interest due to their diverse biological activities . For instance, a series of 4-hydrazinopyrimidine derivatives with in vitro antimicrobial activity were synthesized .
Development of Novel Fungicides
Encouraged by the numerous pharmacological activities of pyrimidine derivatives, researchers have been prompted to develop some novel pyrimidine fungicides . Three series of new pyrimidine derivatives were designed and synthesized . The synthetic routes involved the use of 4-Chloro-2,6-dicyclopropylpyrimidine .
Orthogonal Chemoselectivity Studies
4-Chloro-2,6-dicyclopropylpyrimidine has been used in studies exploring the orthogonal chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a trifunctional linker with different nucleophiles . The preferential order of incorporation of different nucleophiles was addressed both experimentally and theoretically .
Regioselective Synthesis
4-Chloro-2,6-dicyclopropylpyrimidine has been used in the regioselective synthesis of new pyrimidine derivatives . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Synthesis of Diarylpyrimidine and Dihydrobenzyloxopyrimidine Hybrids
Diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids, which have high and wide-spectrum anti-HIV-1 activity both in cellular and enzyme assays, were reported . The synthesis of these hybrids involved the use of 4-Chloro-2,6-dicyclopropylpyrimidine .
Propiedades
IUPAC Name |
4-chloro-2,6-dicyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQUYSMZJCDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dicyclopropylpyrimidine | |
CAS RN |
1159820-61-7 | |
| Record name | 4-chloro-2,6-dicyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)









